1-(2-Pyridinyl)benzotriazole

概要

説明

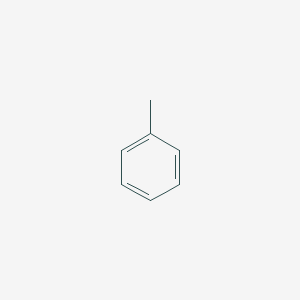

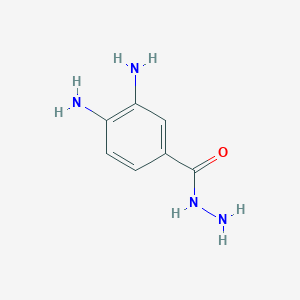

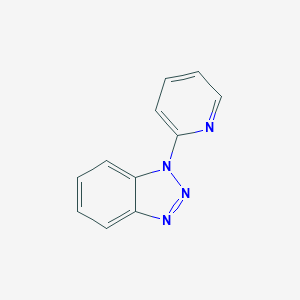

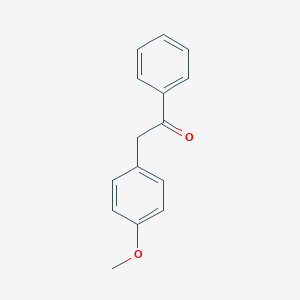

1-(2-Pyridinyl)benzotriazole is a chemical compound with the molecular formula C11H8N4 . It is a derivative of benzotriazole, which is a class of heterocyclic compounds consisting of a benzene nucleus fused to a 1H-1,2,3-triazole ring .

Molecular Structure Analysis

The molecular structure of 1-(2-Pyridinyl)benzotriazole is characterized by a benzotriazole ring attached to a pyridinyl group . Benzotriazole derivatives have been found to be biologically active, and their structure-activity relationships have been studied for a variety of antimicrobial, antiparasitic, and even antitumor activities .

Chemical Reactions Analysis

Benzotriazole derivatives, including 1-(2-Pyridinyl)benzotriazole, are known to exhibit a range of chemical reactivities. They can act as excellent leaving groups, electron-donating or electron-withdrawing groups, anion precursors, and radical precursors .

Physical And Chemical Properties Analysis

1-(2-Pyridinyl)benzotriazole has a molecular weight of 196.21 g/mol. It is a solid compound with a melting point of 136-140 °C .

科学的研究の応用

Drug Discovery

1-(2-Pyridinyl)benzotriazole has found broad applications in drug discovery . It’s a privileged structure motif and has received a great deal of attention in academics and industry . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

This compound plays a significant role in organic synthesis . It’s part of essential building blocks like amino acids, nucleotides, etc . The development of facile and straightforward methodology for the synthesis of 1,2,3-triazoles is of noteworthy interest .

Polymer Chemistry

1-(2-Pyridinyl)benzotriazole is used in polymer chemistry . It has high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond .

Supramolecular Chemistry

In supramolecular chemistry, 1-(2-Pyridinyl)benzotriazole is used due to its high chemical stability and strong dipole moment . It’s usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Bioconjugation

1-(2-Pyridinyl)benzotriazole is used in bioconjugation . It’s a versatile, useful, and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, and is sufficiently stable during the course of reactions .

Chemical Biology

In chemical biology, 1-(2-Pyridinyl)benzotriazole is used . It’s part of essential building blocks like amino acids, nucleotides, etc . Nitrogen heterocycles in particular exhibit diverse biological and pharmacological activities .

Fluorescent Imaging

1-(2-Pyridinyl)benzotriazole is used in fluorescent imaging . It’s a versatile, useful, and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, and is sufficiently stable during the course of reactions .

Materials Science

In materials science, 1-(2-Pyridinyl)benzotriazole is used . It’s a versatile, useful, and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, and is sufficiently stable during the course of reactions .

Safety and Hazards

Safety data sheets suggest that 1-(2-Pyridinyl)benzotriazole should be handled with personal protective equipment to avoid contact with skin and eyes, and to prevent ingestion and inhalation . It is also recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place .

将来の方向性

Benzotriazole derivatives, including 1-(2-Pyridinyl)benzotriazole, continue to be of interest in biomedical research due to their versatile biological properties . Future research may focus on developing new drugs and materials based on these compounds, as well as new synthetic approaches and patterns of reactivity .

作用機序

Target of Action

Benzotriazole derivatives, which include 1-(2-pyridinyl)benzotriazole, have been extensively used in the synthesis of pharmacologically important heterocyclic skeletons . These compounds are known to interact with a variety of biological targets, depending on the specific derivative and its functional groups .

Mode of Action

Benzotriazole derivatives are known to be versatile in their interactions with biological targets . They can be easily introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and remain stable during the course of reactions . This suggests that 1-(2-Pyridinyl)benzotriazole may interact with its targets in a similar manner, inducing changes that lead to its biological effects.

Biochemical Pathways

Benzotriazole derivatives have been used in the synthesis of diverse pharmacologically important heterocyclic skeletons . These compounds are known to affect various biochemical pathways, depending on the specific derivative and its functional groups .

Pharmacokinetics

It is known that the compound is a solid and is soluble in chloroform and methanol . This suggests that it may have good bioavailability, although further studies would be needed to confirm this.

Result of Action

Benzotriazole derivatives have been shown to exhibit a broad spectrum of biological properties

Action Environment

The action of 1-(2-Pyridinyl)benzotriazole can be influenced by various environmental factors. For instance, benzotriazole derivatives have been studied as corrosion inhibitors, and their efficacy has been shown to depend on the concentration of the compound and the specific environmental conditions . Therefore, it is likely that the action, efficacy, and stability of 1-(2-Pyridinyl)benzotriazole could also be influenced by similar factors.

特性

IUPAC Name |

1-pyridin-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c1-2-6-10-9(5-1)13-14-15(10)11-7-3-4-8-12-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWBWUGSSFRASR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157191 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyridinyl)benzotriazole | |

CAS RN |

13174-93-1 | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013174931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2'-Pyridyl)benzo-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)

![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)